
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Übersicht
Beschreibung
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, also known as BAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BAM is a derivative of 2-amino-4-(benzyloxy)-5-methoxybenzoic acid and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Synthesis and Metabolic Studies
- Metabolite Synthesis : The synthesis of benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is involved in the production of certain metabolites, like the metabolite of metoclopramide, which is synthesized through coupling and catalytic hydrogenation processes. This metabolite, however, is not directly detectable in human urines but only after transformation into a specific methyl ester (Maurich, De Amici, & De Micheli, 1994).
Toxicological Assessments
- Toxicity Studies : Benzoic acid derivatives, closely related to benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, have been extensively studied for their toxic properties. These studies include assessments of the toxic effects of these derivatives on laboratory rats, with a focus on the liver, kidneys, heart, and other vital organs (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Chemical Synthesis and Pharmaceutical Applications
- Intermediate Synthesis : Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is also used in the synthesis of intermediates for pharmaceutical compounds, like amisulpride. This process includes methylation, thiocyanate reaction, ethylation, and oxidation, demonstrating its importance in the creation of complex pharmaceuticals (Wang Yu, 2008).
Anticholinesterase Activity
- Cholinesterase Inhibitors : The compound has been incorporated in the design and synthesis of novel cholinesterase inhibitors. These inhibitors are significant in the treatment of diseases like Alzheimer's, showcasing its potential in neurological therapeutic applications (Kos et al., 2021).
Photodynamic Therapy for Cancer
- Photosensitizer for Cancer Therapy : Derivatives of benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate have been synthesized and characterized for their applications in photodynamic therapy. Their properties, such as high singlet oxygen quantum yield, make them suitable for use as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Immunobiological Activity
- Immunotherapeutic Potential : Some benzyl benzoate derivatives, which are structurally related to benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, have shown potential as immunotherapeutic agents. They have been found to stimulate macrophage functions, which could be beneficial in treating infectious diseases (Choi et al., 2005).
Antimicrobial and Antioxidant Activities
- Antimicrobial Effects : New benzamide derivatives from endophytic Streptomyces, structurally similar to benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, have been isolated and showed notable antimicrobial activities (Yang et al., 2015).
Chemical Synthesis and Properties
- Quinazoline Synthesis : This compound plays a role in the synthesis of quinazoline derivatives, which have applications in various chemical and pharmaceutical fields (Wang et al., 2015).
Solubility and Transfer Studies
- Solubility and Transfer Analysis : Studies involving substituted benzoic acids like 2-methoxybenzoic acid, closely related to benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, focus on their solubility and transfer properties. These studies are crucial for understanding the behavior of these compounds in different solvents and environments (Hart et al., 2015).
Ligand-Receptor Interaction
- 5-HT3 Ligand Synthesis : Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate derivatives have been synthesized and evaluated for their interaction with receptors like 5-HT3, indicating their potential in neurological and psychiatric drug development (Iriepa et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 2-amino-5-methoxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-20-12-18(22(24)27-15-17-10-6-3-7-11-17)19(23)13-21(20)26-14-16-8-4-2-5-9-16/h2-13H,14-15,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRBFKYVUCZMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OCC2=CC=CC=C2)N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453637 | |
| Record name | benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
CAS RN |
205259-41-2 | |
| Record name | Phenylmethyl 2-amino-5-methoxy-4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205259-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-amino-5-methoxy-4-(phenylmethoxy)-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

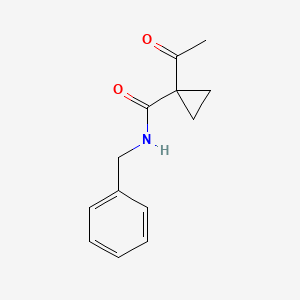



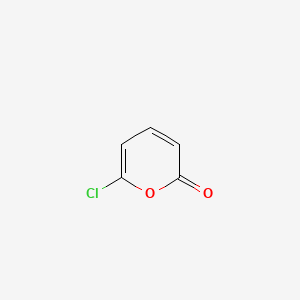
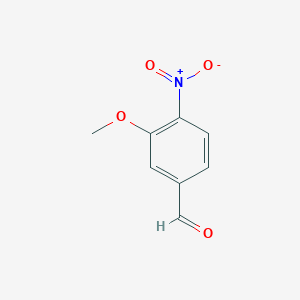

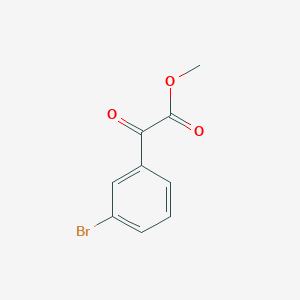

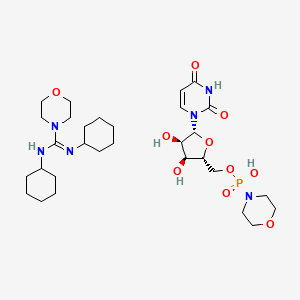



![ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1600483.png)